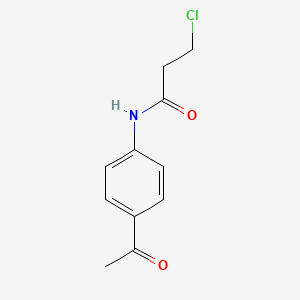

N-(4-acetylphenyl)-3-chloropropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTHHVYPCUMUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383477 | |

| Record name | N-(4-acetylphenyl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51256-02-1 | |

| Record name | N-(4-acetylphenyl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Context Within Amide Chemistry Research

Amides are a cornerstone of organic and medicinal chemistry, with the amide bond being a fundamental linkage in peptides, proteins, and numerous pharmaceuticals. The N-(4-acetylphenyl) moiety itself is a common scaffold found in various biologically active compounds. Research into derivatives of N-(4-acetylphenyl) amides is often driven by the quest for new therapeutic agents, including enzyme inhibitors and anticancer compounds. nih.govresearchgate.net

The significance of N-(4-acetylphenyl)-3-chloropropanamide lies in its potential as a precursor. The acetyl group (–COCH₃) can undergo a variety of chemical transformations, such as the Claisen-Schmidt condensation to form chalcones, which are known for their broad spectrum of biological activities. wisdomlib.org Simultaneously, the 3-chloropropanamide portion provides a reactive site for nucleophilic substitution reactions. The chlorine atom can be readily displaced by various nucleophiles (containing oxygen, nitrogen, or sulfur), allowing for the attachment of diverse functional groups and the construction of heterocyclic systems. This dual reactivity is highly valuable for creating libraries of compounds for biological screening.

The synthesis of this compound would typically involve the acylation of 4-aminoacetophenone with 3-chloropropionyl chloride. guidechem.com This is a standard and efficient method for forming the amide bond. The starting materials are commercially available, making the intermediate accessible for research purposes.

Table 1: Properties of Key Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 293-295 |

| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 143-145 sigmaaldrich.com |

Note: Data is compiled from publicly available chemical databases.

Scope of Academic Investigation

Established Synthetic Routes for this compound and Related Chloropropanamides

Traditional synthetic routes to N-aryl chloropropanamides are well-documented and rely on robust and widely understood reaction mechanisms. These include condensation reactions, nucleophilic substitutions, and chloroacetylation approaches.

Condensation reactions are a cornerstone of amide synthesis, involving the coupling of a carboxylic acid and an amine with the elimination of a water molecule. This process typically requires the activation of the carboxylic acid.

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are employed. chemistrysteps.com DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. rsc.orgthieme-connect.de The reaction proceeds through an O-acylisourea intermediate, which then reacts with the amine to form the amide and a dicyclohexylurea (DCU) byproduct. thieme-connect.de DCU is largely insoluble in most organic solvents and can be easily removed by filtration. thieme-connect.de

This method has been successfully applied to the synthesis of various N-substituted-(S)-2-chloropropanamides by coupling (S)-2-chloropropionic acid with different amines using DCC. researchgate.net The general applicability of DCC in forming amide bonds at room temperature makes it a valuable tool for synthesizing complex molecules. chemistrysteps.comthieme-connect.de

Table 1: Examples of DCC-mediated Amide Synthesis

| Carboxylic Acid | Amine | Coupling Agent | Product | Reference |

|---|---|---|---|---|

| (S)-2-chloropropionic acid | Various alkyl amines | DCC | N-substituted-(S)-2-chloropropanamide | researchgate.net |

| N-protected amino acid | Amine component | DCC | Peptide | thieme-connect.de |

This table is interactive. Click on the headers to sort.

A highly reliable and common method for amide synthesis involves the reaction of an amine with a more reactive carboxylic acid derivative, such as an acid chloride or anhydride. libretexts.org The reaction of an acid chloride with a primary or secondary amine is typically rapid and exothermic. tandfonline.com To neutralize the hydrogen chloride (HCl) byproduct, which can form an unreactive ammonium salt with the starting amine, two equivalents of the amine or an external base (like pyridine (B92270) or triethylamine) are often used. tandfonline.commdpi.com

The synthesis of this compound would involve the reaction of 3-chloropropanoyl chloride with 4-aminoacetophenone. Research on related compounds supports this pathway's feasibility. For instance, N-(4-acetyl-phenyl)-benzamide derivatives have been prepared by reacting p-amino acetophenone (B1666503) with various p-substituted benzoyl chlorides. wisdomlib.org Similarly, various N-aryl nicotinamides were synthesized by reacting the corresponding amine with the acyl chloride generated from the carboxylic acid and oxalyl chloride. mdpi.com A direct precedent involves the condensation of 6-amino-4-(3-bromoanilino)quinazoline with 3-chloropropionyl chloride to yield the corresponding 3-chloropropanamide intermediate, demonstrating the direct applicability of this method. unipa.it

Table 2: Synthesis of Amides via Acid Chlorides

| Acid Chloride | Amine | Base | Product | Reference |

|---|---|---|---|---|

| p-Substituted benzoyl chloride | p-Amino acetophenone | Not specified | N-(4-acetyl-phenyl)-4-substituted-benzamide | wisdomlib.org |

| Nicotinoyl chloride derivatives | Thiophene amine derivatives | Triethylamine | N-(thiophen-2-yl)nicotinamide derivatives | mdpi.com |

This table is interactive. Click on the headers to sort.

Nucleophilic substitution reactions are fundamental in organic synthesis. chemguide.co.uk In the context of synthesizing derivatives of this compound, the chlorine atom on the propanamide chain is susceptible to displacement by a variety of nucleophiles. While this reaction is typically used to modify the initial product, it is a key pathway for creating analogs. For example, a synthesized 3-chloropropanamide intermediate can undergo substitution with various amines to produce 3-aminopropanamide (B1594134) derivatives. unipa.it This highlights the potential for further functionalization of the target compound.

Chloroacetylation involves the acylation of an amine with chloroacetyl chloride. tandfonline.com This method is directly analogous to the synthesis of this compound using 3-chloropropanoyl chloride. The reaction of various aromatic amines with chloroacetyl chloride, often in the presence of a base like sodium hydroxide (B78521) or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is a well-established procedure for producing N-aryl-2-chloroacetamides. sphinxsai.comresearchgate.net These reactions are typically fast and high-yielding. sphinxsai.com The use of near-neutral conditions in aqueous buffers has also been explored as a greener alternative to traditional Schotten-Baumann conditions which employ strong bases. tandfonline.com

Condensation Reactions

Advanced and Green Chemistry Approaches in Amide Synthesis Relevant to the Compound

In line with the principles of green chemistry, efforts have been made to develop more sustainable and efficient methods for amide bond formation. These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally friendly route to amides. nih.gov Enzymes such as Candida antarctica lipase (B570770) B (CALB) can catalyze the direct amidation of carboxylic acids and amines in green solvents, often without the need for activating agents and with high yields. nih.gov This method avoids the stoichiometric waste associated with coupling reagents. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. tandfonline.com Microwave-assisted direct amidation of carboxylic acids and amines, sometimes with a catalyst like ceric ammonium nitrate, can significantly reduce reaction times from hours to minutes and often proceeds under solvent-free conditions, thereby reducing waste and energy usage. tandfonline.comnih.govresearchgate.net

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, provides a solvent-free alternative for amide synthesis. acs.orgnih.gov This technique has been used for coupling carboxylic acids and amines with coupling reagents or for the aminolysis of esters using calcium nitride as an ammonia (B1221849) source. acs.orgnih.govchemrxiv.org These methods are often rapid, efficient, and generate minimal waste. organic-chemistry.org

Table 3: Overview of Green Synthesis Approaches for Amides

| Method | Key Features | Advantages | References |

|---|---|---|---|

| Enzymatic Synthesis | Uses biocatalysts (e.g., lipases). | High selectivity, mild conditions, biodegradable catalyst, reduced waste. | nih.govnih.govresearchgate.net |

| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Drastically reduced reaction times, often solvent-free, high yields. | tandfonline.comnih.govthieme-connect.com |

This table is interactive. Click on the headers to sort.

Catalytic Amidation Strategies

Modern organic synthesis increasingly relies on catalysts to improve reaction rates, yields, and environmental footprint. For the formation of N-aryl amides like this compound, several catalytic strategies are pertinent.

Lewis Acid Catalysis: Lewis acids are effective in activating carboxylic acids or their derivatives for amidation. Catalysts such as niobium pentoxide (Nb₂O₅) have demonstrated high activity and tolerance to basic functional groups present in the reaction, which is a common challenge in amidation. researchgate.net For the synthesis of N-aryl amides, boron-based catalysts, like 3,4,5-trifluorobenzeneboronic acid and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been reported to effectively catalyze the dehydrative condensation of carboxylic acids and amines. acs.org This approach avoids the need to pre-activate the carboxylic acid to an acyl chloride, offering a more atom-economical route. The mechanism involves the Lewis acidic boron center activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions represent another powerful tool for C-N bond formation. organic-chemistry.org These methods typically couple an amine with an aryl halide or triflate. While less direct for this specific target, related palladium-catalyzed amidation protocols that couple amides with aryl mesylates have been developed, showcasing the versatility of transition metals in forging the crucial N-aryl amide bond. organic-chemistry.org

Electrosynthesis Applications in Amide Formation

Electrosynthesis is emerging as a sustainable and green chemistry tool, often avoiding the need for harsh reagents and oxidants. consensus.app In the context of amide synthesis, electrochemical methods can be employed to activate the carboxylic acid component.

One notable strategy is the iodine-mediated anodic amide coupling. chemistryviews.org In this process, an iodide salt is used as a redox mediator. At the anode, iodide is oxidized to a reactive iodine species which, in conjunction with a reagent like triphenylphosphine, activates a carboxylic acid. This activated intermediate is then readily attacked by an amine to form the amide bond. This electrochemical approach offers precise control over the reaction by tuning the electric current and avoids the use of hazardous chemical activating agents, generating recyclable byproducts. chemistryviews.org While a specific application for this compound has not been detailed, the broad applicability of this method to various aromatic acids and primary amines suggests its potential as a viable synthetic route. chemistryviews.org

Mechanistic Pathways in Umpolung Amide Synthesis

Umpolung Amide Synthesis (UmAS) represents a paradigm shift from traditional amidation, which relies on a nucleophilic amine and an electrophilic acyl donor. In UmAS, the polarity is reversed. However, the direct use of anilines in UmAS has been historically unsuccessful. nih.gov

A significant breakthrough for the synthesis of N-aryl amides via UmAS involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, using a simple Brønsted base as a promoter. nih.gov This method circumvents the longstanding challenge of forming N-aryl amides with this polarity-reversed strategy. The proposed mechanism suggests a complex hydroxylamine-nitroso redox process where the N-aryl hydroxylamine (B1172632) enables the reaction, leading directly to the N-aryl amide product. nih.gov This pathway is particularly valuable as it avoids epimerization-prone intermediates common in conventional coupling methods, a crucial advantage when dealing with chiral molecules. nih.gov

Optimization of Synthetic Conditions

The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters include temperature, the solvent system, and the choice of reagents and activating agents.

Temperature Control during Synthesis

Temperature is a critical variable in the synthesis of amides. The classic Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride under basic conditions, is often highly exothermic. cam.ac.uk This necessitates careful temperature control, with reactions frequently conducted at room temperature or slightly below to prevent side reactions and degradation of the product.

In contrast, some synthetic protocols may require elevated temperatures to drive the reaction to completion. For instance, in the synthesis of the related compound N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, the reaction mixture was refluxed. researchgate.net Similarly, a patent describing the synthesis of an N-(4-acetylphenyl) derivative specifies reaction temperatures in the range of 40–60°C and 70-100°C for different steps. google.com The optimal temperature is therefore a balance between achieving a sufficient reaction rate and maintaining the stability of the reactants and products.

Solvent Systems in Amidation Reactions

The choice of solvent can significantly influence the yield and rate of amidation reactions by affecting the solubility of reagents and the stabilization of intermediates. The Schotten-Baumann reaction often employs a two-phase system, such as water and an organic solvent like dichloromethane. wikipedia.orglscollege.ac.in The aqueous phase contains the base to neutralize the HCl byproduct, while the reactants and product remain in the organic phase.

For single-phase systems, a variety of organic solvents can be used. A study on the synthesis of a structurally similar compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, provides valuable comparative data on the impact of different solvents.

| Solvent | Time (hours) | Yield (%) |

|---|---|---|

| Methanol (B129727) | 2 | 89 |

| Pyridine | 3 | 85 |

| Acetonitrile | 4 | 80 |

| Dichloromethane | 5 | 78 |

| Water | 6 | 74 |

Data adapted from a study on the synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, a structurally related N-aryl amide. researchgate.net

As the data indicates, polar protic solvents like methanol can lead to high yields in relatively short times. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) are also commonly used in related syntheses. google.com

Reagent Selection and Activation

The most direct synthesis of this compound involves the reaction between 4-aminoacetophenone and 3-chloropropanoyl chloride. wisdomlib.org In this case, the acyl chloride is a highly reactive, "activated" form of the carboxylic acid. The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide or an organic base like pyridine, to neutralize the hydrochloric acid generated during the reaction. wikipedia.orgorganic-chemistry.org

Alternatively, one can start from the less reactive 3-chloropropanoic acid. In this scenario, an activating agent is required to facilitate the amidation. Common methods for activating carboxylic acids include:

Conversion to Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert the carboxylic acid into the more reactive acyl chloride in situ or as a separate step. iitk.ac.in

Use of Coupling Reagents: Employing peptide coupling agents that form a highly reactive activated ester or similar intermediate, which is then displaced by the amine.

The selection of reagents depends on factors such as substrate compatibility, desired reaction conditions, and atom economy considerations.

Chemical Reactivity and Derivatization Studies

Reactivity of the Chloropropanamide Moiety

The chloropropanamide portion of the molecule is particularly susceptible to reactions involving the carbon-chlorine bond. The presence of the electron-withdrawing amide group activates the adjacent carbon, making the chlorine atom a good leaving group in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution of the Chlorine Atom by Various Nucleophiles (e.g., amines, thiols)

The chlorine atom in N-(4-acetylphenyl)-3-chloropropanamide can be readily displaced by a variety of nucleophiles. This reactivity is foundational for the synthesis of a diverse range of derivatives.

Reaction with Amines: The reaction with primary and secondary amines leads to the formation of the corresponding 3-amino-N-(4-acetylphenyl)propanamide derivatives. This substitution typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction with Thiols: Similarly, thiols and thiolate anions can displace the chloride to form 3-thioether derivatives. These reactions are valuable for introducing sulfur-containing functionalities into the molecule. The use of a base, such as sodium hydroxide (B78521) or a tertiary amine, is common to deprotonate the thiol, thereby increasing its nucleophilicity.

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | N-(4-acetylphenyl)-3-(dialkylamino)propanamide | Solvent (e.g., Acetonitrile, DMF), Base (e.g., K₂CO₃, Et₃N), Elevated Temperature |

| Thiol (RSH) | N-(4-acetylphenyl)-3-(alkylthio)propanamide | Solvent (e.g., Ethanol, THF), Base (e.g., NaOH, NaOEt), Room Temperature to Reflux |

Elimination Reactions, including Dehydrohalogenation Pathways

In the presence of a strong base, this compound can undergo an elimination reaction to form N-(4-acetylphenyl)acrylamide. This dehydrohalogenation is a classic example of a base-promoted E2 elimination, where the base abstracts a proton from the carbon alpha to the carbonyl group, and the chlorine atom is expelled simultaneously.

The choice of base and reaction conditions can influence the yield and purity of the resulting acrylamide. Non-nucleophilic bases are often preferred to minimize competing substitution reactions. This pathway is a key step in the synthesis of various acrylamide-based polymers and fine chemicals. google.com

Reactivity of the Amide Functional Group

The amide group in this compound is relatively stable but can undergo reaction under specific conditions. Its reactivity is influenced by the electronic nature of the N-aryl substituent.

Hydrolysis Pathways of the Amide Bond

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is typically a slow reaction that requires harsh conditions such as strong acids or bases and elevated temperatures. youtube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. youtube.com A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release 4-aminoacetophenone (as its ammonium (B1175870) salt) and 3-chloropropanoic acid. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate which then expels the amide anion. A subsequent proton transfer results in the formation of the sodium salt of 3-chloropropanoic acid and 4-aminoacetophenone. chemistrysteps.com Due to the stability of the amide bond, prolonged heating is often necessary for this transformation.

| Condition | Products | General Mechanism |

|---|---|---|

| Acidic (e.g., H₂SO₄, Heat) | 3-Chloropropanoic acid and 4-Aminoacetophenone (as ammonium salt) | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. |

| Basic (e.g., NaOH, Heat) | Sodium 3-chloropropanoate (B8744493) and 4-Aminoacetophenone | Nucleophilic attack of hydroxide on the carbonyl carbon. |

Reduction Reactions of the Amide Moiety

The amide functional group can be reduced to an amine. Strong reducing agents are required for this transformation due to the low reactivity of the amide carbonyl. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose. masterorganicchemistry.com The reaction converts the carbonyl group into a methylene (B1212753) group (CH₂), yielding N-(4-acetylphenyl)-3-chloropropylamine. libretexts.orgmasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides. youtube.com

The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species. Subsequent elimination of an O-Al species forms an iminium ion, which is then further reduced by another equivalent of hydride to give the final amine product.

Mechanistic Amide Activation Studies

While the amide bond is generally robust, its activation for further transformations is a significant area of research in organic synthesis. nih.gov For N-aryl amides, activation can be achieved through various means, often involving metal catalysts or highly reactive intermediates. acs.org Although specific mechanistic studies on this compound are not widely reported, general principles of N-aryl amide activation are applicable.

One approach involves the use of transition metals to facilitate reactions that are otherwise difficult. For instance, copper-catalyzed N-arylation of amides involves the activation of the N-H bond and subsequent coupling with an aryl halide. acs.org Another area of study is the activation of the amide bond towards nucleophilic attack without the use of transition metals, for example, through the formation of highly reactive aryne intermediates. acs.org These advanced methods aim to overcome the inherent stability of the amide bond under milder conditions.

Derivatization Strategies for Advanced Applications

The chemical scaffold of this compound offers multiple reactive sites that can be strategically modified to generate a diverse array of derivatives with applications in various scientific fields. These derivatization strategies often target the acetyl group, the amide functionality, or the reactive chloropropionyl moiety, enabling the construction of more complex molecular architectures, including various heterocyclic systems and chalcones. Furthermore, the inherent chemical functionalities of this compound and its derivatives can be altered to enhance their analytical properties for metabolomics studies.

Formation of Diverse Heterocyclic Systems via Intramolecular Cyclization

The reactive nature of the chloropropanamide side chain in this compound and its analogs makes it a valuable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. While specific studies on the intramolecular cyclization of this compound are not extensively documented, research on the closely related precursor, N-(4-acetylphenyl)-2-chloroacetamide, provides significant insights into potential synthetic pathways. This analogous compound has been effectively utilized as a versatile starting material for the synthesis of a variety of heterocyclic scaffolds. uea.ac.ukresearchgate.net

One notable strategy involves the reaction of N-(4-acetylphenyl)-2-chloroacetamide with various nucleophiles to introduce functionalities that can subsequently undergo intramolecular cyclization. For instance, reaction with 2-mercaptobenzothiazole, followed by condensation reactions of the resulting sulfide (B99878) intermediate with reagents like phenylhydrazine, 2-cyanoacetohydrazide, or thiosemicarbazide, leads to the formation of pyrazole, cyanopyridone, and thiosemicarbazone derivatives, respectively. uea.ac.uk These intermediates can then be further cyclized to generate more complex heterocyclic systems. For example, the thiosemicarbazone product can be reacted with ethyl bromoacetate (B1195939) to yield a thiazolin-4-one derivative. uea.ac.uk

Another approach involves the substitution of the chloro group with other sulfur-based nucleophiles, such as 2-mercapto-4,6-dimethylnicotinonitrile. The resulting sulfide product can then undergo intramolecular cyclization, for instance, to form a thieno[2,3-b]pyridine (B153569) derivative upon treatment with a base like sodium ethoxide. researchgate.net These examples using a structurally similar precursor highlight the potential of the chloroamide moiety in this compound to serve as a key functional handle for the construction of diverse and complex heterocyclic architectures. The acetylphenyl group in these structures provides an additional site for further chemical modification.

Synthesis of Chalcone (B49325) Derivatives Utilizing this compound as a Precursor

The acetyl group of this compound serves as a key reactive site for the synthesis of chalcone derivatives. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are typically synthesized via the Claisen-Schmidt condensation reaction. scispace.comnih.govnih.govchemrevlett.com This base-catalyzed condensation involves the reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde.

In this context, this compound can function as the acetophenone component. The reaction involves the deprotonation of the α-carbon of the acetyl group by a base, such as sodium hydroxide or potassium hydroxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the chalcone.

The general synthetic scheme for the preparation of chalcone derivatives from an N-(4-acetylphenyl) amide is presented below:

The versatility of this method allows for the synthesis of a wide array of chalcone derivatives by varying the substituent on the aromatic aldehyde. This enables the introduction of diverse functional groups onto the chalcone scaffold, thereby modulating its electronic and steric properties for various applications.

Table 1: Examples of Aromatic Aldehydes for Chalcone Synthesis

| Aldehyde | Resulting Chalcone Substituent |

| Benzaldehyde | Unsubstituted Phenyl |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

| 2-Naphthaldehyde | 2-Naphthyl |

| 2-Furaldehyde | 2-Furanyl |

The synthesis of these chalcone derivatives provides a platform for further chemical modifications, including cyclization reactions to form flavonoids and other heterocyclic compounds.

Amine Derivatization for Enhanced Analytical Profiling in Metabolomics

In the field of metabolomics, the sensitive and accurate detection of metabolites is crucial. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose; however, the detection of certain classes of compounds, such as those containing primary and secondary amine functionalities, can be challenging due to poor ionization efficiency and chromatographic retention. researcher.lifenih.govnih.govmeliomics.com Chemical derivatization is a widely employed strategy to overcome these limitations by introducing a tag that enhances the analytical properties of the target molecules. researcher.lifenih.govnih.govmeliomics.com

While this compound itself does not possess a primary or secondary amine, its derivatives or related metabolites that incorporate such functionalities can be subjected to derivatization for improved analytical profiling. A common approach is to use reagents that specifically react with amine groups to introduce a moiety that is readily ionizable and provides a characteristic fragmentation pattern in MS analysis.

One such class of reagents is the N-hydroxysuccinimide (NHS) esters of various tags. For instance, 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) is a well-known derivatizing agent for primary and secondary amines. researcher.life The reaction results in the formation of a stable urea (B33335) linkage and introduces a highly fluorescent and easily ionizable quinoline (B57606) group.

Another strategy involves the use of reagents like 3-nitrophenylhydrazine, which can derivatize carbonyl-containing metabolites, a feature that could be relevant for the acetyl group in this compound or its metabolites. nih.govnih.gov This derivatization enhances the sensitivity of detection in LC-MS analysis.

The general principle of amine derivatization for enhanced LC-MS detection is outlined below:

The choice of derivatization reagent depends on the specific functional groups present in the analyte and the desired analytical outcome. By employing such strategies, the analytical profiling of metabolites structurally related to this compound can be significantly improved, enabling more sensitive and reliable quantification in complex biological matrices.

Table 2: Common Derivatization Reagents for Amine-Containing Metabolites

| Reagent | Target Functional Group | Enhancement |

| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate | Primary/Secondary Amines | Fluorescence, Ionization |

| Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescence, Ionization |

| Diethyl ethoxymethylenemalonate (DEEMM) | Primary/Secondary Amines | UV absorbance, Ionization |

| 3-Nitrophenylhydrazine | Carbonyls, Carboxylic Acids | Ionization |

Anionarylation of Amide Derivatives

Anionarylation represents a potential derivatization strategy for compounds structurally related to this compound, particularly its unsaturated analogs. This type of reaction typically involves the addition of a nucleophile and an electrophile across a double or triple bond. While specific studies on the anionarylation of this compound are not available, the reactivity of structurally similar N-arylpropenamides in related reactions can provide insights into this potential derivatization pathway.

For instance, the intramolecular ipso-halocyclization of N-arylpropynamides, which can be considered a form of intramolecular anionarylation, has been reported. researchgate.net In these reactions, a halogen acts as the electrophile, and the aryl group acts as the nucleophile, leading to the formation of halogenated spiro[4.5]trienones. This transformation proceeds via an intramolecular attack of the aromatic ring onto the alkyne, activated by a halogen source.

The general concept of an intramolecular anionarylation-type reaction on a related N-arylpropenamide system is depicted below:

In a hypothetical scenario, if this compound were converted to its corresponding N-(4-acetylphenyl)propenamide, it could potentially undergo anionarylation reactions. The feasibility and outcome of such a reaction would depend on the specific reagents and conditions employed. This strategy could lead to the synthesis of novel and structurally complex derivatives, further expanding the chemical space accessible from this compound.

Spectroscopic and Advanced Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. ¹H-NMR, in particular, provides information about the chemical environment of hydrogen atoms (protons) within the molecule.

In a hypothetical ¹H-NMR spectrum of N-(4-acetylphenyl)-3-chloropropanamide, the proton signals would be expected in distinct regions corresponding to the different chemical environments. The aromatic protons on the acetylphenyl ring would likely appear as doublets in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons of the methyl group in the acetyl moiety would present as a singlet further upfield. The methylene (B1212753) protons of the 3-chloropropanamide group would exhibit characteristic triplet signals due to coupling with adjacent protons. An amide proton (N-H) would also be present, often as a broad singlet.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Doublet |

| Amide Proton (N-H) | Broad Singlet | Singlet |

| Methylene Protons (-CH₂-) | 2.5 - 4.0 | Triplet |

| Acetyl Protons (-COCH₃) | ~2.1 | Singlet |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) would be expected in the region of 1630-1680 cm⁻¹. Another important band, the N-H stretching vibration, would appear in the range of 3200-3400 cm⁻¹. The C=O stretching of the acetyl group would also give a strong peak, typically around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. core.ac.uk

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3200 - 3400 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Acetyl | C=O Stretch | 1680 - 1700 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions. This information helps in determining the molecular weight of a compound and can provide insights into its structure through fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be observed. Common fragmentation patterns for similar amide compounds often involve cleavage of the amide bond, leading to the formation of acylium ions and aniline (B41778) derivatives. researchgate.net The fragmentation of the 3-chloropropanamide side chain is also a likely pathway.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| Fragment Ions | Resulting from cleavage of amide bond and side chain |

Advanced Vibrational Spectroscopic Analysis

Advanced vibrational spectroscopic techniques, such as Raman and far-infrared spectroscopy, can provide more detailed information about the vibrational modes of a molecule. For instance, high-pressure Raman spectroscopy studies on related compounds like acetanilide (B955) have been used to investigate the effects of pressure on lattice modes and amide-I vibrational modes. aps.orgnih.gov Such studies can reveal information about intermolecular interactions and conformational changes under different conditions. Far-infrared spectroscopy can probe low-frequency vibrations, which are often associated with lattice phonons and hydrogen bond strains in the solid state. researchgate.net These advanced techniques could be applied to this compound to gain a deeper understanding of its solid-state dynamics and intermolecular forces.

Computational Chemistry and Modeling

Quantum Chemical Calculations, including Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods provide a good balance between computational cost and accuracy for studying medium-sized organic molecules like N-(4-acetylphenyl)-3-chloropropanamide.

These calculations can determine a variety of molecular properties:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. This is crucial for understanding chemical reactivity and intermolecular interactions.

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important descriptors of a molecule's reactivity and its ability to participate in electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Vibrational Frequencies: Computed vibrational spectra (infrared and Raman) can be compared with experimental data to confirm the molecular structure. researchgate.net

Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing insights into the stability and thermodynamics of the molecule.

For this compound, DFT studies could provide the data presented in the hypothetical table below, which showcases typical parameters obtained from such calculations.

| Calculated Property | Hypothetical Value | Significance |

| Total Electronic Energy | Varies with basis set | A measure of the molecule's stability. |

| HOMO Energy | e.g., -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | e.g., -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | e.g., 5.3 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | e.g., 3.5 D | Provides information on the molecule's polarity. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Mechanistic Pathway Analysis through Computational Methods

Computational methods, especially DFT, are frequently employed to investigate reaction mechanisms and delineate potential reaction pathways. researchgate.net For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By calculating the energy profiles along a reaction coordinate, researchers can identify transition states, reaction intermediates, and the energy barriers associated with different steps in a chemical reaction. researchgate.net

For instance, in the synthesis of this compound from 4-aminoacetophenone and 3-chloropropionyl chloride, computational analysis could model the nucleophilic attack of the amine on the acyl chloride, the formation of the tetrahedral intermediate, and the subsequent elimination of the chloride ion to form the amide bond. This would provide a detailed, atomistic understanding of the reaction mechanism.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties or structural features of a series of compounds with their biological activities.

For a class of compounds including this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. mdpi.commdpi.com These ligand-based methods involve:

Alignment of Molecules: A set of structurally related molecules with known biological activities are superimposed based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA), are calculated around the aligned molecules.

Correlation with Activity: Statistical techniques, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the variations in these fields with the observed biological activities. nih.gov

The resulting 3D-QSAR models can be visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity. researchgate.net This information is invaluable for the rational design of new, more potent analogs.

Prediction of Molecular Interactions and Binding Sites (e.g., SiteMap program)

Understanding how a molecule like this compound interacts with a biological target, such as a protein receptor or enzyme, is crucial for elucidating its mechanism of action. Computational tools can predict these interactions and identify potential binding sites.

Programs like SiteMap are designed to locate and characterize binding sites on the surface of a protein. schrodinger.com It can identify druggable sites, including those that are allosteric or involved in protein-protein interactions. schrodinger.com For a given binding site, SiteMap provides insights into:

Size and Shape: The volume and geometry of the binding pocket.

Physicochemical Properties: Identifying regions that are suitable for hydrophobic groups, hydrogen-bond donors or acceptors. schrodinger.com

Druggability Score: A score that assesses the likelihood of a site to bind a drug-like molecule with high affinity. schrodinger.com

Once a potential binding site is identified, molecular docking simulations can be performed to predict the preferred binding pose and affinity of this compound within that site. This provides a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.govmdpi.com This analysis is based on partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules.

The Hirshfeld surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

| Type of Intermolecular Contact | Hypothetical Percentage Contribution | Description |

| H···H | 45% | Represents contacts between hydrogen atoms, typically the most abundant in organic molecules. nih.gov |

| C···H / H···C | 20% | Indicates contacts between carbon and hydrogen atoms. |

| O···H / H···O | 18% | Often corresponds to hydrogen bonding interactions. nih.gov |

| Cl···H / H···Cl | 10% | Highlights the involvement of the chlorine atom in intermolecular contacts. |

| Other (e.g., C···C, N···H) | 7% | Other types of van der Waals interactions. |

Note: The values in this table are hypothetical and illustrative of the data obtained from a Hirshfeld surface analysis of a similar organic molecule.

This analysis provides a detailed understanding of the packing forces and motifs within the crystal structure, which can influence physical properties such as solubility and melting point. nih.govmdpi.comresearchgate.net

Biological Activity and Mechanistic Investigations of N 4 Acetylphenyl 3 Chloropropanamide and Its Derivatives

Antimicrobial Activity Research

The antimicrobial potential of compounds structurally related to N-(4-acetylphenyl)-3-chloropropanamide has been a subject of scientific inquiry, with studies exploring their efficacy against various bacterial and fungal strains.

Antibacterial Studies

Research into the antibacterial effects of acetamide (B32628) derivatives has revealed promising activity against clinically relevant pathogens. For instance, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a chloroacetamide derivative, demonstrated its potential against Klebsiella pneumoniae. nih.gov This finding is significant as K. pneumoniae is a notable cause of nosocomial and community-acquired infections, often exhibiting multidrug resistance. nih.gov The bactericidal action of this derivative suggests that the chloroacetamide moiety could be a key pharmacophore for antibacterial activity. nih.gov

Further investigations into N,N'-(4-nitro-1,2-phenylene)diamide derivatives also highlighted the antibacterial potential of this class of compounds. researchgate.net These studies provide a basis for the exploration of this compound derivatives as potential antibacterial agents. The presence of the chloro group in the propanamide chain of this compound is a feature it shares with other biologically active chloroacetamides, suggesting a potential for similar antibacterial properties. nih.gov

| Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Bactericidal | nih.gov |

| N,N'-(4-nitro-1,2-phenylene)dibenzamide | Pseudomonas aeruginosa, MRSA, Escherichia coli | Inhibition zones of 12 mm to 21 mm | researchgate.net |

| N,N'-(4-nitro-1,2-phenylene)diacetamide | Various clinical isolates | Inhibition zones of 8 mm to 12 mm | researchgate.net |

Antifungal Studies

The exploration of antifungal properties has also been a key area of research for related compounds. Studies on N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives have shown notable activity against various dermatophytes, which are fungi that cause infections of the skin, hair, and nails. Similarly, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against Aspergillus niger, a common mold that can cause opportunistic infections in immunocompromised individuals. nih.gov The probable mechanism of action for this compound is believed to involve interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.gov

These findings suggest that the core acetamide structure, particularly when substituted with a chloro group, may confer antifungal properties. The structural similarities raise the possibility that this compound and its derivatives could also exhibit activity against various fungal pathogens.

| Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus niger | 32–256 µg/mL | nih.gov |

| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate activity | nih.gov |

Anti-inflammatory Research

The anti-inflammatory potential of compounds is often linked to their ability to modulate key enzymatic pathways and immune responses involved in inflammation.

Cyclooxygenase (COX) Inhibition Mechanisms, particularly COX-2 selectivity

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. nih.govresearchgate.net There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation. nih.govresearchgate.net Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net

Modulatory Effects on Immune Responses, such as Toll-like Receptors (TLRs)

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. nih.gov The activation of TLRs triggers signaling cascades that lead to the production of pro-inflammatory cytokines. nih.gov Modulation of TLR signaling is therefore a potential therapeutic strategy for inflammatory diseases. nih.gov

Natural products and their derivatives have been shown to act as either agonists or antagonists of TLRs, thereby influencing the inflammatory response. nih.gov For instance, certain compounds can inhibit TLR4 signaling, which is activated by lipopolysaccharide (LPS) from Gram-negative bacteria, leading to a reduction in the production of inflammatory mediators. nih.gov The ability of this compound or its derivatives to modulate TLR signaling pathways has not been specifically investigated. However, given the broad range of molecules that can interact with TLRs, this remains a plausible area for future research to explore the compound's potential immunomodulatory and anti-inflammatory effects.

Anticancer Research

The quest for novel anticancer agents has led to the investigation of various chemical scaffolds, including derivatives of N-(4-acetylphenyl)propanamide. Research in this area has shown that specific modifications to this core structure can lead to significant cytotoxic activity against various cancer cell lines.

Studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated promising, structure-dependent antiproliferative activity against lung cancer cells. nih.gov Notably, certain oxime and carbohydrazide (B1668358) derivatives within this series exhibited low micromolar activity, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin, in some cases. nih.gov These compounds were effective against both drug-sensitive and drug-resistant lung carcinoma cells, highlighting their potential as scaffolds for further development. nih.gov

In another line of research, 4-acetylphenylamine-based imidazole (B134444) derivatives have been identified as promising anticancer agents. nih.gov Several compounds from this series displayed high cytotoxicity against triple-negative breast cancer, prostate carcinoma, and glioblastoma cell lines. nih.gov The effect of these compounds on cancer cell viability was found to be in the micromolar range, suggesting different potential mechanisms of action and pharmacokinetic properties. nih.gov These findings underscore the potential of the N-(4-acetylphenyl) moiety as a valuable component in the design of new anticancer drugs.

| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative 21 | A549 (Lung Cancer) | 5.42 µM | nih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative 22 | A549 (Lung Cancer) | 2.47 µM | nih.gov |

| 4-acetylphenylamine-based imidazole derivative 4 | U-87 (Glioblastoma) | EC50: 3.1 - 53.9 µM (range for series) | nih.gov |

| 4-acetylphenylamine-based imidazole derivative 9 | MDA-MB-231 (Breast Cancer), PPC-1 (Prostate Cancer), U-87 (Glioblastoma) | High cytotoxicity | nih.gov |

| 4-acetylphenylamine-based imidazole derivative 14 | MDA-MB-231 (Breast Cancer), PPC-1 (Prostate Cancer), U-87 (Glioblastoma) | High cytotoxicity | nih.gov |

Inhibitory Effects on Various Enzymes and Biological Pathways Relevant to Cancer Processes

Derivatives of the N-(4-acetylphenyl)propanamide scaffold have demonstrated notable antiproliferative activity against various cancer cell lines, suggesting their potential to interfere with key biological pathways essential for cancer cell growth and survival. Research into structurally related compounds, specifically 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has provided insights into their potential mechanisms of action.

Studies have shown that certain derivatives of this class exhibit significant cytotoxic effects. For instance, compounds incorporating a hydroxyimino functional group have displayed potent antiproliferative activity against A549 non-small cell lung cancer cells, with IC50 values surpassing that of the conventional chemotherapeutic agent, cisplatin. nih.gov Specifically, carboxylic acid derivatives with a hydroxyimino moiety showed IC50 values of 5.42 µM and 2.47 µM. nih.gov The introduction of a carbohydrazide group in conjunction with the hydroxyimino fragment also resulted in significant cytotoxicity. nih.gov

The antiproliferative effects of these compounds are thought to be linked to the inhibition of specific enzymes that are crucial for cancer progression. Molecular docking studies have suggested that these derivatives may target enzymes such as sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR), both of which are established targets in cancer therapy. nih.gov Furthermore, related N-(1, 3-dioxoisoindolin-4-yl)acetamide derivatives have been investigated as potential inhibitors of the NUDT5 enzyme, which is implicated in hormone signaling in breast cancer. bohrium.com

The data from these studies suggest that the N-(4-acetylphenyl) moiety is a key structural feature for the anticancer activity of these compounds. The following table summarizes the cytotoxic activity of selected 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 cell line. nih.gov

| Compound | Description | IC50 (µM) on A549 cells |

| 21 | Carboxylic acid with hydroxyimino group | 5.42 |

| 22 | Carboxylic acid with hydroxyimino group | 2.47 |

| 25 | Carbohydrazide with hydroxyimino group | - |

| 26 | Carbohydrazide with hydroxyimino group | - |

| Cisplatin | Reference drug | - |

Note: Specific IC50 values for compounds 25, 26, and Cisplatin were not provided in the source material.

These findings underscore the potential of this compound derivatives as a promising scaffold for the development of novel anticancer agents that target critical enzymatic and signaling pathways in cancer cells.

Anticonvulsant Activity Studies

The therapeutic landscape for epilepsy continues to seek novel anticonvulsant agents with improved efficacy and better safety profiles. Research into compounds structurally related to this compound, such as alaninamide derivatives, has revealed promising anticonvulsant activity in preclinical models.

A series of ((benzyloxy)benzyl)propanamide derivatives have been synthesized and evaluated for their antiseizure efficacy in established animal models, including the maximal electroshock (MES) and the 6 Hz seizure tests. semanticscholar.org These tests are widely used to identify compounds with potential efficacy against generalized tonic-clonic seizures and treatment-resistant partial seizures, respectively.

One of the lead compounds from this series demonstrated robust protection in these models, with a median effective dose (ED50) of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz (32 mA) test following intraperitoneal administration. semanticscholar.org The activity of these compounds is influenced by the nature and position of substituents on the benzyloxy moiety.

The following table presents the anticonvulsant activity of a representative alaninamide derivative in different seizure models. semanticscholar.org

| Seizure Model | ED50 (mg/kg) |

| Maximal Electroshock (MES) | 48.0 |

| 6 Hz (32 mA) | 45.2 |

| 6 Hz (44 mA) | 201.3 |

These results indicate that the propanamide scaffold is a viable starting point for the design of new anticonvulsant drugs. The data from these related compounds suggest that this compound could also exhibit anticonvulsant properties, warranting further investigation.

Mechanistic Elucidation of Biological Effects

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound and its derivatives, mechanistic studies have focused on identifying their molecular targets, defining structure-activity relationships, and exploring the electrochemical basis of their activity.

For the anticancer activity of N-(4-acetylphenyl)propanamide derivatives, molecular docking studies have been instrumental in identifying potential molecular targets. As mentioned previously, enzymes such as SIRT2 and EGFR have been implicated as potential targets for 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. nih.gov SIRT2 is a histone deacetylase involved in cell cycle regulation and tumorigenesis, while EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. The ability of these compounds to bind to these targets suggests a mechanism involving the modulation of key signaling pathways in cancer.

In the context of breast cancer, related N-phenyl-substituted phthalimide (B116566) derivatives have been docked against the NUDT5 inhibitor binding site, suggesting a potential mechanism for interfering with hormone signaling pathways. bohrium.com

Regarding anticonvulsant activity, while the precise targets for the this compound scaffold are not yet fully elucidated, studies on structurally analogous benzanilides with anticonvulsant properties have pointed towards voltage-gated sodium channels (NaV). researchgate.net Molecular docking analyses of these compounds have shown interactions with residues in the inner pore of the NaV1.2 channel, suggesting that the amide linker plays a crucial role in the drug-receptor interaction. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. For the N-(4-acetylphenyl)propanamide series and its analogs, several key structural features have been identified that influence their anticancer and anticonvulsant effects.

In the context of anticancer activity, SAR analysis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the presence of an oxime moiety significantly enhances antiproliferative activity. nih.gov This suggests that the oxime group is a key pharmacophore for the cytotoxicity of these compounds.

For anticonvulsant alaninamide derivatives, the substitution pattern on the benzyloxy moiety has a significant impact on their activity. The most potent antiseizure activity was observed for unsubstituted derivatives and for compounds featuring an electron-withdrawing atom or group at the 2-position or 3-position of the benzyloxy ring. semanticscholar.org For instance, derivatives with 2-fluoro, 2-chloro, 2-trifluoromethyl, 3-chloro, 3-trifluoromethyl, and 3-trifluoromethoxy substituents showed notable activity. semanticscholar.org This indicates that electronic effects on the aromatic ring are a critical determinant of anticonvulsant potency.

The following table summarizes the influence of substituents on the benzyloxy moiety of alaninamide derivatives on their anticonvulsant activity. semanticscholar.org

| Substituent Position on Benzyloxy Ring | Favorable Substituents |

| Unsubstituted | - |

| 2-position | F, Cl, CF3 |

| 3-position | Cl, CF3, OCF3 |

These SAR insights provide a roadmap for the rational design of more potent and selective derivatives of this compound for both anticancer and anticonvulsant applications.

The electrochemical properties of a molecule can be intrinsically linked to its biological activity, particularly for compounds that undergo redox processes in the body. While specific electrochemical studies on this compound and its direct derivatives in the context of their biological activity are not extensively reported in the available literature, the principles of electrochemistry are relevant, especially when considering derivatives that may contain redox-active functional groups.

For instance, the introduction of a nitro group, a common modification in medicinal chemistry, can impart specific electrochemical characteristics to a molecule. The reduction of a nitro group to a nitro radical anion is a key step in the mechanism of action of many nitroaromatic drugs. This reduction can lead to the generation of reactive oxygen species and subsequent cellular damage, a mechanism exploited in some anticancer and antimicrobial agents. Although not directly studied for this compound, if nitro-derivatives were to be synthesized, their biological activity could be influenced by such electrochemical reduction pathways. The specific cellular redox environment would play a crucial role in the activation of such compounds.

Further research is required to investigate the electrochemical behavior of this compound and its derivatives to fully understand if redox mechanisms contribute to their observed biological effects.

Future Research Directions and Translational Perspectives

Development of Novel Derivatized Compounds with Enhanced Biological Activity or Selectivity

The core structure of N-(4-acetylphenyl)-3-chloropropanamide serves as a versatile precursor for the synthesis of a diverse library of novel compounds. The presence of the reactive chlorine atom on the propanamide tail is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This strategy has been effectively demonstrated with the analogous compound, N-(4-acetylphenyl)-2-chloroacetamide, which has been used as a building block to create various heterocyclic derivatives. researchgate.net By reacting the chloro-group with different nucleophiles, it is possible to generate new molecules with potentially enhanced or entirely new biological activities. researchgate.net

For instance, substitution of the chloride with sulfur-based nucleophiles, such as mercaptobenzothiazoles or thiosemicarbazides, has yielded compounds with significant antibacterial and antioxidant properties. researchgate.net This suggests a promising path for developing derivatives of this compound with antimicrobial potential. Furthermore, the acetyl group on the phenyl ring provides another site for chemical modification, such as condensation reactions to form Schiff bases or other complex heterocyclic systems, further expanding the chemical space for drug discovery. researchgate.netresearchgate.net The overarching goal of such derivatization is to fine-tune the molecule's properties to achieve greater potency against a specific biological target, improve selectivity to reduce off-target effects, and optimize pharmacokinetic parameters.

| Modification Strategy | Example Reagent/Moiety | Potential Biological Activity | Rationale based on Analogs |

| Nucleophilic substitution at the 3-chloro position | Thiols (e.g., 2-mercaptobenzothiazole) | Antibacterial, Antifungal, Antioxidant | Derivatives of N-(4-acetylphenyl)-2-chloroacetamide show potent antimicrobial and antioxidant activities. researchgate.net |

| Nucleophilic substitution at the 3-chloro position | Amines (e.g., piperidine, morpholine) | Various (e.g., CNS, anti-inflammatory) | Amide derivatives are associated with a broad spectrum of biological activities. researchgate.net |

| Condensation at the acetyl group | Hydrazines, Thiosemicarbazides | Anticancer, Antimicrobial | The acetylphenyl core is a known scaffold for developing enzyme inhibitors and other bioactive molecules. researchgate.netnih.gov |

| Modification of the phenyl ring | Introduction of electron-donating/withdrawing groups | Modulate activity and selectivity | Substituents on the phenyl ring of acetanilides are known to significantly influence their biological profiles. nih.gov |

Advanced Mechanistic Studies to Fully Elucidate Reaction Pathways and Biological Modes of Action

A thorough understanding of both the chemical reactivity and the biological interactions of this compound and its derivatives is crucial for their rational development.

Reaction Pathways: The fundamental reaction for synthesizing the parent compound involves the acylation of 4-aminoacetophenone with 3-chloropropanoyl chloride, a standard amide bond formation. organic-chemistry.org The subsequent reactions of the 3-chloro group are typically nucleophilic substitutions. Mechanistic studies would focus on the kinetics and thermodynamics of these transformations to optimize reaction conditions for yield and purity. Furthermore, understanding potential side reactions or rearrangements is critical. The hydrolysis of the amide bond itself, which can occur under strong acidic or basic conditions, represents another important reaction pathway to study, as it relates to the compound's stability. etsu.eduyoutube.com The mechanism typically involves the initial protonation of the carbonyl oxygen (in acid) or nucleophilic attack by hydroxide (B78521) (in base) at the carbonyl carbon, followed by the collapse of the tetrahedral intermediate and elimination of the amine. etsu.eduyoutube.com

Biological Modes of Action: Given the reactive alkyl chloride moiety, a likely biological mechanism of action for this compound is covalent inhibition. The compound could act as an electrophile, forming a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of a target enzyme or protein. This irreversible binding can lead to potent and sustained biological effects. The N-(4-acetylphenyl) portion of the molecule would be critical for guiding the compound to the specific protein's binding pocket through non-covalent interactions like hydrogen bonds, hydrophobic interactions, and π-stacking, thereby conferring selectivity. The specific biological targets remain to be identified, but related acetanilide (B955) structures have been developed as inhibitors of enzymes like cyclooxygenase (COX) and epidermal growth factor receptor (EGFR), suggesting potential avenues for investigation. nih.govsemanticscholar.orgorientjchem.org

Integration of Computational and Experimental Approaches for Rational Compound Design and Optimization

The synergy between computational modeling and experimental synthesis is a cornerstone of modern drug discovery and is directly applicable to the development of this compound derivatives. This integrated approach allows for the rational design of new molecules with a higher probability of success, thereby saving significant time and resources. nih.gov

Computational Design: Molecular docking simulations can be employed to predict how potential derivatives of this compound might bind to the active sites of various target proteins. nih.govnih.gov By virtually screening a library of designed compounds, researchers can prioritize the synthesis of those with the most favorable predicted binding energies and interaction profiles. Furthermore, Density Functional Theory (DFT) calculations can be used to analyze the electronic properties of the molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govscirp.orgresearchgate.net These calculations provide insights into the molecule's reactivity, stability, and potential for engaging in specific chemical reactions or biological interactions. nih.gov

Experimental Validation: The top candidates identified through computational screening are then synthesized in the laboratory. The synthesized compounds are fully characterized using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm their structure and purity. nih.gov Following characterization, the compounds undergo experimental biological evaluation to determine their actual activity and selectivity against the intended targets. nih.govnih.gov The experimental results are then used to refine the computational models, leading to a more accurate understanding of the structure-activity relationship (SAR). This iterative cycle of design, synthesis, testing, and model refinement is a powerful strategy for optimizing lead compounds into potent and selective drug candidates. nih.gov

| Computational Method | Application in Compound Design | Expected Outcome |

| Molecular Docking | Predict binding modes and affinities of derivatives in protein active sites. | Prioritization of candidate molecules for synthesis; understanding key interactions for affinity and selectivity. nih.gov |

| Density Functional Theory (DFT) | Calculate electronic properties (HOMO-LUMO gap), molecular electrostatic potential, and reaction energetics. | Insight into chemical reactivity, stability, and the nature of intermolecular interactions. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with biological activity. | Prediction of the activity of unsynthesized compounds; identification of key structural features for activity. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound within a protein's binding site over time. | Understanding the stability of the protein-ligand complex and the role of solvent molecules. nih.gov |

Q & A

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-3-chloropropanamide, and what experimental conditions are critical for optimizing yield?

Methodological Answer: A common approach involves reacting 4-aminoacetophenone with 3-chloropropionyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is typically added as a base to neutralize HCl byproducts. Reaction progress is monitored via TLC, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict temperature control (0–5°C during reagent addition, room temperature for stirring) to minimize side reactions like over-acylation . For analogs, adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) improves efficiency.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR in DMSO-d or CDCl resolve key structural features, such as the acetyl group (δ ~2.5 ppm, singlet) and chloropropanamide chain (δ ~3.8 ppm, multiplet).

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software ) confirms bond lengths, torsion angles (e.g., C–C–N–C ~120°), and hydrogen-bonding networks (N–H⋯O interactions). Crystallization is achieved via slow evaporation in ethanol/water mixtures .

- Elemental analysis : Validates purity (>98%) and molecular formula consistency.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .

- Work in a fume hood to avoid inhalation.

- First-aid measures: Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the reactivity and biological activity of this compound derivatives?

Methodological Answer:

- Electron-withdrawing groups (e.g., nitro, sulfonyl) on the phenyl ring enhance electrophilicity, accelerating nucleophilic substitution reactions.

- Chlorine positioning : Para-substitution (vs. meta) improves steric accessibility for hydrogen bonding, as shown in SAR studies of related thiophene-carboxamide derivatives .

- Computational modeling (DFT) predicts reaction sites and binding affinities. For example, Mulliken charge analysis identifies the carbonyl oxygen as a nucleophilic hotspot .

Q. What crystallographic insights explain the solid-state stability and intermolecular interactions of this compound?

Methodological Answer:

- Hydrogen bonding : N–H⋯O interactions (2.8–3.0 Å) form infinite chains along the crystallographic c-axis, stabilizing the lattice .

- Van der Waals forces : Chlorine and acetyl groups participate in weak C–H⋯Cl and C–H⋯O interactions, contributing to dense packing (density ~1.4 g/cm³).

- Twinning analysis : High-resolution data (Cu-Kα, λ = 1.54178 Å) and SHELXL refinement resolve disorder in chloropropanamide side chains .

Q. How can contradictions in spectroscopic or crystallographic data across studies be systematically resolved?

Methodological Answer:

- Cross-validation : Compare XRD data with computational models (Mercury software) to assess geometric discrepancies.

- Dynamic NMR : Variable-temperature H NMR identifies conformational flexibility (e.g., rotamers in the propionamide chain) that may explain peak splitting anomalies .

- High-pressure crystallization : Alters packing motifs to isolate polymorphs, as demonstrated in analogs like 3-chloro-N-(4-sulfamoylphenyl)propanamide .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility and purity?

Methodological Answer:

- Flow chemistry : Continuous reactors minimize thermal gradients during exothermic acylation steps.

- In-line monitoring : FTIR probes track reaction completion in real time, reducing batch variability.

- Recrystallization optimization : Use mixed solvents (e.g., acetone/hexane) to improve crystal habit and filterability for high-purity (>99%) bulk material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products